2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, along with chlorophenyl and fluorobenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide, under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be introduced by reacting the benzothiadiazine core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the benzothiadiazine core to form the 1,1-dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzothiadiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while substitution reactions can yield various substituted benzothiadiazine compounds.
Scientific Research Applications
2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and leading to biological responses.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Lacks the fluorobenzyl group.
4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Lacks the chlorophenyl group.
2-(4-chlorophenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of both chlorophenyl and fluorobenzyl groups in 2-(4-chlorophenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H14ClFN2O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C20H14ClFN2O3S/c21-15-8-10-17(11-9-15)24-20(25)23(13-14-4-3-5-16(22)12-14)18-6-1-2-7-19(18)28(24,26)27/h1-12H,13H2 |
InChI Key |
DDHDGOKVRGVBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.